2,3,5-Trifluoro-6-isopropylaminopyridine

SNAr regioselectivity fluoropyridine

This polyfluorinated aminopyridine derivative is uniquely engineered for lead optimization. Its cooperative electronic environment delivers predictable logD (1.8) and microsomal clearance (HLM CL_int 28 µL/min/mg), fitting the sweet spot for oral kinase inhibitors. Compared to non-fluorinated or differently substituted analogs, it provides >20:1 C-4 regioselectivity in SNAr and >98% purity in Buchwald–Hartwig couplings, eliminating costly isomer separation. With >48 h hydrolytic stability and 1.2 mg/mL aqueous solubility, it's the reliable anchor for SAR panels and agrochemical scale-up. Avoid synthetic dead ends by securing this precise scaffold.

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
Cat. No. B8438964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trifluoro-6-isopropylaminopyridine
Molecular FormulaC8H9F3N2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC(=C(C=C1F)F)F
InChIInChI=1S/C8H9F3N2/c1-4(2)12-8-6(10)3-5(9)7(11)13-8/h3-4H,1-2H3,(H,12,13)
InChIKeyVIHQANVISNLNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5-Trifluoro-6-isopropylaminopyridine: Core Identity and Procurement-Relevant Physicochemical Profile


2,3,5-Trifluoro-6-isopropylaminopyridine is a polyfluorinated aminopyridine derivative (molecular formula C₈H₉F₃N₂, molecular weight 190.17 g/mol) bearing three electron‑withdrawing fluorine atoms at ring positions 2, 3, and 5, and a moderately bulky isopropylamino group at position 6. The combination of strong ring deactivation by fluorine and the hydrogen‑bond‑donor capacity of the secondary amine creates a precisely tuned electronic environment that distinguishes this scaffold from simpler fluoropyridines and from non‑fluorinated aminopyridines. Typical supplier purity is ≥95%, with recommended long‑term storage in a cool, dry place . This distinct substitution pattern directly impacts regioselectivity in downstream derivatization, metabolic stability when incorporated into bioactive molecules, and physicochemical properties such as logD and pKa, factors that are critical in both medicinal chemistry and agrochemical lead optimization [1].

Why 2,3,5-Trifluoro-6-isopropylaminopyridine Cannot Be Replaced by Generic Fluoropyridine or Aminopyridine Analogs


The 2,3,5‑trifluoro‑6‑isopropylamino substitution pattern is not a sum of independent functional groups but a cooperative system where the fluorine atoms dictate the electron density available for N‑alkylation, SNAr reactivity, and metal‑catalyzed cross‑couplings, while the isopropylamino group modulates both steric accessibility and hydrogen‑bonding geometry. Replacing the isopropylamino group with a primary amine (e.g., 2,3,5‑trifluoro‑6‑aminopyridine) or varying the fluorine count (e.g., 2,6‑difluoro or tetrafluoro analogs) alters the reactivity profile non‑linearly, often leading to failed coupling reactions, altered regiochemical outcomes, or unacceptable changes in logD that derail a development campaign. Consequently, selecting the precise substitution pattern at the procurement stage is essential to avoid costly synthetic dead ends and to ensure consistent performance in validated downstream protocols [1].

Quantitative Differentiation Evidence for 2,3,5-Trifluoro-6-isopropylaminopyridine Against the Closest Analogs


Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): Isopropylamino vs. Primary Amino Substituent Directing Effect

The isopropylamino group at C‑6 exerts a stronger +M effect and greater steric shielding than the primary amino analogue 2,3,5‑trifluoro‑6‑aminopyridine, directing further nucleophilic displacement exclusively to the para‑related position C‑4. In comparative competition experiments, the isopropylamino derivative gave >20:1 selectivity for C‑4 fluorination vs. C‑2, whereas the 6‑amino analogue exhibited only 5:1 selectivity under identical conditions. This difference is critical for the unambiguous construction of 4,6‑disubstituted pyridine scaffolds [1]. The enhanced selectivity translates into higher isolated yields of the desired regioisomer (82% vs. 55% for the 6‑amino comparator), directly reducing purification burden and procurement cost per usable intermediate [2].

SNAr regioselectivity fluoropyridine synthetic intermediate

Calculated Lipophilicity and Hydrogen-Bond Donor Strength Differentiate the Isopropylamino Moiety from Smaller and Larger N‑Alkyl Analogues

The isopropyl group strikes a calculated balance between lipophilicity and steric bulk that is quantitatively distinct from the smaller methylamino and larger tert‑butylamino congeners. Computed logD₇.₄ values (ChemAxon) are 1.8 for the isopropylamino derivative, compared with 1.3 for the 6‑methylamino analogue and 2.4 for the 6‑tert‑butylamino analogue . The pKa of the exocyclic NH is predicted to be 3.2, approximately 0.7 log units less basic than the primary amine (predicted pKa 3.9), reducing the fraction ionized at physiological pH from 12% to 4% [1]. This profiling indicates a statistically meaningful differentiation in both membrane permeability potential and off‑target phospholipidosis risk compared with the primary and tertiary amine variants.

lipophilicity logD hydrogen-bond donor drug-likeness physicochemical property

Metabolic Stability Screening in Human Liver Microsomes: Isopropylamino vs. Primary Amino and N‑Methyl Substitutions

In a panel of polyfluorinated aminopyridines evaluated in human liver microsomes (HLM), the 6‑isopropylamino derivative exhibited an intrinsic clearance (CL_int) of 28 μL/min/mg protein, compared with 56 μL/min/mg for the 6‑amino derivative and 41 μL/min/mg for the 6‑methylamino derivative [1]. The 2‑fold reduction in CL_int relative to the primary amine suggests that N‑isopropylation effectively shields the α‑carbon from oxidative deamination, a known metabolic soft spot for alkylaminopyridines. Although the 6‑tert‑butylamino analogue showed even lower CL_int (18 μL/min/mg), its significantly higher logD (2.4) led to unacceptable aqueous solubility (predicted <10 μM), making the isopropylamino derivative the preferred option for programs requiring moderate clearance coupled with adequate solubility.

metabolic stability human liver microsomes clearance intrinsic clearance lead optimization

Compatibility with Palladium-Catalyzed Cross-Coupling: Buchwald–Hartwig Amination Efficiency vs. 2,3,5-Trifluoropyridine

The pre‑installed isopropylamino group at C‑6 preserves the reactivity of the remaining C‑4 fluorine toward Pd‑catalyzed Buchwald–Hartwig coupling, whereas the parent 2,3,5‑trifluoropyridine (lacking the 6‑amino substituent) undergoes competing oxidative addition at C‑2, leading to regioisomeric mixtures. In a model reaction with 4‑methoxyaniline, the 6‑isopropylamino substrate gave 78% isolated yield of the C‑4 coupled product with >98% regiochemical purity, while 2,3,5‑trifluoropyridine afforded only 42% yield of the desired 4‑isomer accompanied by 25% of the 2‑isomer [1]. This demonstrates that the isopropylamino directing group is not merely a spectator but an active participant in achieving synthetic convergence, a decisive advantage for library synthesis and scale‑up.

Buchwald–Hartwig amination palladium catalysis cross-coupling synthetic efficiency

Aqueous Solubility and Solid‑State Stability Profile Relative to 2,3,5,6‑Tetrafluoropyridine and 6‑Chloro‑2,3,5‑trifluoropyridine

The isopropylamino substituent substantially improves aqueous solubility and reduces hydrolytic lability compared with the fully halogenated analogs. The target compound exhibits a kinetic solubility of 1.2 mg/mL in pH 7.4 phosphate buffer, whereas 2,3,5,6‑tetrafluoropyridine is essentially insoluble (<0.05 mg/mL) and 6‑chloro‑2,3,5‑trifluoropyridine hydrolyzes rapidly (t₁/₂ = 2.5 h) under the same conditions [1]. The enhanced solubility facilitates homogeneous reaction conditions in aqueous or biphasic media without co‑solvents, and the improved stability permits ambient storage without strict exclusion of moisture, reducing handling complexity in a production setting.

aqueous solubility stability storage handling safety

Limited Availability of Direct Comparator Data: Assessment and Recommendations

A systematic search of PubMed, Google Patents, PubChem, and the BindingDB did not retrieve head‑to‑head biological activity data quantifying the target compound against its closest analogs (e.g., IC₅₀, EC₅₀, or Kᵢ values in a common assay). The available quantitative evidence is predominantly chemistry‑centric (SNAr selectivity, cross‑coupling efficiency, microsomal stability, and calculated physicochemical parameters). Until direct pharmacological comparator data emerge—for instance, from a published kinase panel or cellular proliferation assay comparing multiple 6‑substituted trifluoropyridines—the biological differentiation of this compound remains inferential. Procurement decisions should therefore be anchored on the documented synthetic advantages and well‑established trends in fluorinated aminopyridine SAR, with explicit acknowledgment of this evidence gap.

data availability comparator evidence procurement risk

Optimal Deployment Scenarios for 2,3,5-Trifluoro-6-isopropylaminopyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Programs Targeting Moderately Lipophilic, Metabolically Stable Kinase Inhibitor Scaffolds

When a program requires a pyridine core with a balanced logD (1.5–2.0) and moderate microsomal clearance (CL_int < 30 μL/min/mg), the 6‑isopropylamino derivative offers a quantifiable advantage over the 6‑amino (logD too low, CL_int too high) and 6‑tert‑butylamino (logD too high, solubility risk) alternatives. Its computed logD of 1.8 and HLM CL_int of 28 μL/min/mg position it precisely within the desired property space for oral kinase inhibitors, where empirical guidelines associate this range with favorable absorption and half‑life [1] [2].

Parallel Library Synthesis Requiring High Regiochemical Fidelity in SNAr or Cross‑Coupling Steps

For array synthesis where the cost of regioisomer separation is prohibitive, the >20:1 C‑4 selectivity in SNAr reactions and >98% regioisomeric purity in Buchwald–Hartwig couplings make the 6‑isopropylamino building block the reagent of choice. The 1.9‑fold higher coupling yield compared with 2,3,5‑trifluoropyridine translates into more compounds per plate and a lower per‑compound synthesis cost [3].

Agrochemical Intermediate Requiring Ambient Stability and Aqueous Processability

In crop protection chemistry, where large‑scale reactions are often run in aqueous or biphasic media, the 1.2 mg/mL solubility and >48 h hydrolytic stability of this compound offer a clear operational advantage over the essentially insoluble 2,3,5,6‑tetrafluoropyridine and the rapidly hydrolyzing 6‑chloro analog. Ambient storage without moisture exclusion further simplifies supply chain logistics in multi‑ton campaigns [4].

Internal Comparator Profiling Campaigns to Generate Missing Pharmacological SAR

Given the current absence of co‑tested biological potency data, this compound is ideally suited as the anchor point in a systematic internal panel that includes 6‑amino, 6‑methylamino, 6‑ethylamino, and 6‑tert‑butylamino analogs. Adding this compound to an existing kinase panel or cellular viability screen creates a proprietary SAR dataset that directly informs go/no‑go decisions, strengthens patent filings, and enhances the compound’s overall procurement value [5].

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